2-Benzyl-4-bromopyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10BrN |
|---|---|
Molecular Weight |
248.12 g/mol |
IUPAC Name |
2-benzyl-4-bromopyridine |
InChI |
InChI=1S/C12H10BrN/c13-11-6-7-14-12(9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
InChI Key |
MKYUZHVFQWVQFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=CC(=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzyl 4 Bromopyridine
Precursor-Based Synthetic Routes to 2-Benzyl-4-bromopyridine
Precursor-based syntheses involve the step-wise construction and modification of molecules to achieve the target compound. These routes can be broadly divided into those that build the pyridine (B92270) core from acyclic precursors and those that functionalize a pre-existing pyridine ring.
The construction of the pyridine ring itself can be a complex, multi-step process. Although direct synthesis of this compound from acyclic precursors is not commonly detailed, analogous syntheses of substituted bromopyridines illustrate the principles involved. For instance, the synthesis of 2-methyl-4-bromopyridine has been achieved through a sequence starting with the condensation of diethyl malonate and 2-chloro-4-nitropyridine, followed by decarboxylation, reduction of the nitro group to an amine, and finally a Sandmeyer-type bromination. google.com This highlights a strategy where a substituted pyridine is first synthesized and then further modified. google.com
Another relevant precursor synthesis is that of 2-amino-4-bromopyridine, which starts from 2,4-dibromopyridine-N-oxide. google.com This precursor undergoes an ammoniation reaction followed by a reduction to yield the desired substituted pyridine. google.com Such multi-step sequences demonstrate the necessity of carefully planned transformations to build up the required substitution pattern on the pyridine core before arriving at the final target molecule. google.comsyrris.jp
A more direct approach involves the functionalization of readily available pyridine derivatives. This strategy hinges on the regioselective introduction of the benzyl (B1604629) and bromo substituents onto the pyridine ring. The order of these functionalization steps is critical and depends on the directing effects of the substituents.
One potential pathway begins with the bromination of pyridine. The synthesis of 4-bromopyridine (B75155) can be accomplished by the direct bromination of pyridine or through a diazotization reaction of 4-aminopyridine. guidechem.comchemicalbook.com With 4-bromopyridine as the intermediate, the benzyl group can then be introduced at the 2-position.
Alternatively, one could start with the benzylation of a pyridine derivative. The synthesis of 2-benzylpyridine (B1664053) compounds has been achieved through various means, including the reaction of 2-chloropyridine (B119429) with benzyl nitrile or by acylating benzene (B151609) with 2-pyridinoyl chloride followed by reduction of the resulting ketone. google.comsciencemadness.org Once 2-benzylpyridine is formed, the next step would be the regioselective bromination at the 4-position.
Catalytic Approaches in this compound Synthesis
Catalytic methods offer powerful tools for the synthesis of this compound, often providing higher efficiency and selectivity compared to traditional methods. These approaches are particularly prominent in the formation of the carbon-carbon bond for benzylation and in achieving regioselective bromination.
Transition-metal catalysis is a cornerstone for the benzylation of pyridine rings. Palladium-catalyzed cross-coupling reactions are particularly effective for this transformation. A notable method involves a decarboxylation coupling reaction between a pyridine-2-acetic acid derivative and an electrophilic substrate in the presence of a palladium catalyst and a phosphine (B1218219) ligand. google.comgoogle.com This approach avoids the need for strong bases, making it compatible with a wider range of functional groups. google.com
Other transition metals have also been employed for benzylation reactions. While often applied in different contexts, iron-catalyzed hydrobenzylation and manganese/copper-mediated benzylation demonstrate the broader utility of transition metals in forming benzyl-carbon bonds. nih.govnih.gov These strategies could be adapted for the synthesis of 2-benzylpyridine precursors from appropriate pyridine substrates, such as 2-chloropyridine or 2-bromopyridine.
| Catalyst System | Reactants | Reaction Type | Key Features |
|---|---|---|---|
| Palladium Catalyst / Phosphine Ligand | Decarboxylation coupling reagent and an electrophilic substrate | Decarboxylative Cross-Coupling | Avoids strong bases; high efficiency and yield. google.comgoogle.com |
| Mn powder / Cu(OAc)₂ | Benzyl chlorides and C₆₀ | Metal-Mediated Benzylation | Effective for less reactive benzyl chlorides. nih.govresearchgate.net |
| Iron Catalyst | Alkenes and Benzyl Bromides | Hydrobenzylation | Forms quaternary carbons via MHAT/SH2 steps. nih.gov |
Achieving regioselective bromination at the C-4 position of a 2-benzylpyridine precursor is a critical step. Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the ring's electron-deficient nature. However, the 2-benzyl group is an activating, ortho-para directing group, which can facilitate substitution.
Various brominating agents and conditions can be employed to control the regioselectivity. N-bromosuccinimide (NBS) is a widely used reagent for selective bromination of aromatic compounds, often in the presence of an initiator or catalyst. cecri.res.innih.gov The choice of solvent and temperature can significantly influence the outcome of NBS brominations. nih.gov Other systems, such as bromine in the presence of zeolites or other microporous catalysts, have been shown to induce high para-selectivity in the bromination of substituted aromatic compounds. nih.govresearchgate.net The development of a successful regioselective bromination for 2-benzylpyridine would likely involve screening various brominating agents and reaction conditions to favor substitution at the desired C-4 position. nih.govnih.gov
| Brominating Agent/System | Substrate Type | Typical Selectivity | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Alkyl aromatic compounds | Benzylic or aromatic ring bromination, depending on conditions | cecri.res.in |
| NBS / Silica Gel | Activated aromatic compounds | Good regioselectivity for electrophilic substitution | nih.gov |
| Br₂ / Zeolites | Toluene (B28343) and similar substrates | High para-selectivity | nih.govresearchgate.net |
| Tetrabutylammonium tribromide (TBATB) | Pyrrolo[1,2-a]quinoxalines | Highly regioselective C3-bromination | nih.gov |
Optimization of Synthetic Conditions for Enhanced Yield and Selectivity
The optimization of reaction conditions is paramount to developing a practical and efficient synthesis of this compound. This involves the systematic variation of parameters such as solvent, temperature, reaction time, and the nature and stoichiometry of reagents, bases, and catalysts to maximize product yield and minimize the formation of byproducts.
For instance, in N-alkylation reactions, the choice of base and solvent can have a profound impact on selectivity and yield. Studies have shown that using a cesium base in a solvent like N,N-dimethylformamide (DMF) can effectively promote mono-N-alkylation of primary benzylamines with high chemoselectivity. researchgate.net Similarly, in multi-step syntheses involving cyclizations or rearrangements, adjusting conditions such as solvent polarity (e.g., using dry vs. wet solvents) and the use of Lewis acids can dramatically improve the yield of the desired product over side reactions. nih.gov
For metal-catalyzed cross-coupling reactions, optimization typically involves screening a variety of ligands and catalyst precursors to find the most active combination for a specific substrate. The temperature and reaction time are also critical variables that must be fine-tuned to ensure complete conversion without product decomposition. google.com
| Parameter Varied | Condition 1 | Result 1 | Condition 2 | Result 2 | Reference |
|---|---|---|---|---|---|
| Stoichiometry of Amine | 1 equivalent | Reduced chemoselectivity | 2 equivalents | High selectivity for mono-alkylation | researchgate.net |
| Reaction Time | Reduced time | Lower yield | 24 hours | High yield | researchgate.net |
| Solvent | Wet CH₃NO₂ | Formation of side-products | Dry CH₃NO₂ / Lewis Acid | Improved yield of desired product | nih.gov |
By carefully selecting and optimizing each step, whether it involves the construction of the pyridine core, the directed functionalization of an intermediate, or a catalytic C-C bond formation, a robust and efficient synthesis of this compound can be achieved.
Solvent Effects and Temperature Control
The choice of solvent and precise temperature regulation are critical in the synthesis of pyridine derivatives, directly impacting reaction rates, yields, and the formation of byproducts. In nucleophilic substitution reactions, such as the reaction between piperazine (B1678402) and benzyl bromide, the solvent's properties—including its electrophilicity, hydrogen bond donor ability, and polarity—play a significant role. researchgate.net The transition state of such reactions can be stabilized or destabilized by the solvent, thereby accelerating or retarding the reaction rate. researchgate.net
For instance, in related syntheses of substituted pyridines, solvents like toluene and methanol (B129727) are commonly employed. google.com The selection of a particular solvent is often dictated by the solubility of the reactants and reagents, as well as its boiling point, which is crucial for reactions requiring elevated temperatures.
Temperature control is equally important. In multi-step syntheses, specific temperature ranges are often required for each step to ensure optimal reaction conditions and prevent decomposition of intermediates or products. For example, diazotization reactions, a common method for introducing bromine into an aromatic ring, are typically carried out at low temperatures (e.g., -10°C to 0°C) to maintain the stability of the diazonium salt intermediate. google.com Conversely, subsequent steps like condensation or decarboxylation may require heating to proceed at a reasonable rate. google.com
The interplay between solvent and temperature is a key consideration for optimizing the synthesis of this compound, ensuring high yields and purity of the final product.
Ligand Design and Catalyst Loading in Transition Metal-Mediated Syntheses
Transition metal-mediated cross-coupling reactions are a cornerstone for the formation of carbon-carbon bonds in the synthesis of complex molecules like this compound. The efficacy of these reactions is heavily dependent on the design of the ligand coordinated to the metal center and the catalyst loading.
Ligands play a multifaceted role in catalysis. They can influence the solubility, stability, and reactivity of the catalyst. In nickel-catalyzed cross-coupling reactions, for example, the use of chiral ligands like bi-oxazolines (BiOX) has been shown to induce enantioselectivity, which is crucial for the synthesis of chiral molecules. nih.gov The choice of ligand can also impact the reaction yield. Studies have shown that increasing the ligand concentration, for instance from 10 mol% to 30 mol%, can be beneficial for more challenging substrates. nih.gov
Catalyst loading, the amount of catalyst used relative to the reactants, is another critical parameter. While a higher catalyst loading can increase the reaction rate, it also adds to the cost and can complicate product purification. Therefore, optimizing the catalyst loading to achieve a balance between reaction efficiency and practicality is essential. In some Ni/photoredox dual catalysis systems, a nickel catalyst loading of 10 mol% has been found to be effective. nih.gov
The development of new catalysts and ligands is an active area of research. For example, bimetallic gold-palladium alloy nanoclusters have been reported as effective catalysts for Ullmann couplings of chloropyridines under ambient conditions. mdpi.com Similarly, palladium complexes like PdBr(Ph)(PPh₃)₂ have shown high activity in Negishi couplings for the synthesis of bipyridines. mdpi.com These advancements in catalyst and ligand design offer promising avenues for improving the synthesis of this compound.
Table 1: Influence of Ligand and Catalyst Loading on a Model Ni/Photoredox Cross-Coupling Reaction nih.gov
| Entry | Ligand Loading (mol%) | [Ir] Loading (mol%) | Yield (%) | ee (%) |
| 1 | 30 | 0.125 | 80 | 97 |
| 2 | 10 | 0.125 | 65 | 97 |
| 3 | 20 | 0.125 | 78 | 97 |
| 4 | 30 | 0.25 | 75 | 96 |
| 5 | 30 | 0.0625 | 72 | 98 |
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and often cleaner reaction profiles. rsc.orgrasayanjournal.co.innih.gov This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to rapid temperature increases and enhanced reaction rates. pnrjournal.com
The application of microwave irradiation has been successfully demonstrated in a variety of reactions relevant to the synthesis of heterocyclic compounds. For instance, microwave-assisted benzyl mono- and di-bromination has been developed as an environmentally friendly alternative to traditional methods. rsc.org This approach can be completed in less than two hours, a significant improvement over conventional heating. rsc.org
In the context of synthesizing substituted pyridines, microwave-assisted protocols can be employed for various steps, such as condensation and cyclization reactions. nih.gov For example, the DBU-catalyzed tandem annulation of arylhydrazonopropanals with acetoacetanilide (B1666496) under microwave irradiation resulted in the chemoselective formation of 4-arylazo-5-hydroxy-benzamide derivatives in just 3 minutes, compared to 2 hours under conventional heating. nih.gov This highlights the potential of microwave technology to significantly accelerate the synthesis of complex molecules.
The choice of solvent is also crucial in microwave-assisted synthesis. Solvents with high dielectric constants, such as methanol and DMF, absorb microwave radiation efficiently, leading to rapid heating. nih.gov The use of environmentally benign solvents like diethyl carbonate is also being explored. rsc.org
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 4-arylazo-5-hydroxy-benzamide Derivatives nih.gov
| Entry | Solvent | Method | Time | Yield of 3a (%) | Yield of 4a (%) |
| 1 | Methanol | Thermal | 2 h | 50 | 40 |
| 2 | Methanol | Microwave | 3 min | 65 | 28 |
| 3 | 1,4-Dioxane (B91453) | Thermal | 2 h | 60 | 30 |
| 4 | 1,4-Dioxane | Microwave | 3 min | 92 | 5 |
Alternative and Emerging Synthetic Strategies (e.g., Photoredox Catalysis)
Beyond traditional synthetic methods, researchers are continuously exploring novel and more efficient strategies for the construction of complex molecules. Photoredox catalysis has recently gained significant traction as a powerful tool for forging challenging chemical bonds under mild conditions. nih.govcas.cnsemanticscholar.org
This methodology utilizes visible light to excite a photocatalyst, which then initiates a single-electron transfer (SET) process, generating highly reactive radical intermediates. cas.cnscispace.com These radicals can then participate in a variety of chemical transformations, including cross-coupling reactions.
A notable application of this technology is the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides using a dual Ni/photoredox catalytic system. nih.gov This method provides access to pharmaceutically relevant chiral N-benzylic heterocycles with good to excellent enantioselectivity. nih.gov The reaction proceeds under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups.
The development of photoredox catalysis has also enabled novel transformations that are not easily accessible through traditional methods. For example, a photoredox-catalyzed ring-opening addition reaction between benzyl bromides and cyclic ethers has been reported. cas.cn This reaction proceeds through a unique SET pathway, leading to the formation of a carbocation intermediate that is then trapped by the cyclic ether.
Furthermore, switchable photocatalysis offers a strategy for the chemodivergent radical benzylation of 4-cyanopyridines, allowing for selective access to either C4 or C2 benzylated products by judiciously choosing different photocatalyst quenchers. rsc.org These emerging synthetic strategies hold great promise for the future development of more efficient and selective routes to this compound and other valuable pyridine derivatives.
Reactivity and Chemical Transformations of 2 Benzyl 4 Bromopyridine
Reactions Involving the C-Br Bond in 2-Benzyl-4-bromopyridine
The carbon-bromine bond at the 4-position of the pyridine (B92270) ring is the most reactive site for many chemical transformations. This reactivity is exploited in numerous synthetic strategies to create more complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. This compound serves as an excellent substrate in these reactions, where the bromine atom is substituted with various organic groups.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.org This method is widely used for the synthesis of biaryl and heteroaryl compounds. nobelprize.org The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
A typical Suzuki-Miyaura reaction of a bromopyridine derivative involves a palladium catalyst like Pd(OAc)₂ with a phosphine (B1218219) ligand, a base such as K₂CO₃, and a solvent system like 1,4-dioxane (B91453) and water.
Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with this compound in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and is a versatile method for forming C-C bonds. nobelprize.orgwikipedia.org The organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents. orgsyn.org The reaction is a powerful tool for preparing bipyridines and other substituted pyridines. orgsyn.org
Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples this compound with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a key method for the synthesis of substituted alkenes. wikipedia.org The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne. libretexts.orgorganic-chemistry.org It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org The Sonogashira coupling is a highly efficient method for the synthesis of arylalkynes and conjugated enynes. libretexts.org
Below is an interactive data table summarizing typical conditions for these cross-coupling reactions with similar substrates.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Temperature |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane / H₂O | 100 °C |
| Negishi | Organozinc reagent | Pd(PPh₃)₄ | - | THF | Reflux |
| Heck | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF / H₂O | 80 °C |
| Sonogashira | Terminal alkyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 °C |
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyridine Core
While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the pyridine ring is an exception due to the electron-withdrawing nature of the nitrogen atom. This makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. stackexchange.comwikipedia.org In this compound, the bromine atom at the 4-position can be displaced by various nucleophiles. wikipedia.org
The mechanism of SNAr involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com The subsequent elimination of the leaving group (bromide) restores the aromaticity of the ring. chemistrysteps.com The stability of the Meisenheimer complex is enhanced by the presence of the nitrogen atom in the pyridine ring, which can delocalize the negative charge. stackexchange.com
Common nucleophiles used in SNAr reactions with halopyridines include alkoxides, thiolates, and amines. youtube.com The reactivity of halopyridines in SNAr reactions can be influenced by the nature of the leaving group, with the order of reactivity sometimes being F > Cl ≈ Br > I, although this can vary depending on the nucleophile and reaction conditions.
Grignard Reagent and Organolithium Chemistry
The carbon-bromine bond in this compound can be utilized to form organometallic reagents, such as Grignard and organolithium reagents. These reagents are powerful nucleophiles and bases in organic synthesis.
Grignard Reagent Formation: The reaction of this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) can, in principle, lead to the formation of the corresponding Grignard reagent, (2-benzylpyridin-4-yl)magnesium bromide. adichemistry.comwikipedia.org The formation of Grignard reagents from bromopyridines can sometimes be challenging and may require activated magnesium or the use of an auxiliary reagent like ethyl bromide. researchgate.net These Grignard reagents can then react with various electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. researchgate.net
Organolithium Chemistry: Alternatively, treatment of this compound with a strong organolithium base, such as n-butyllithium, at low temperatures can lead to lithium-halogen exchange, forming 2-benzyl-4-lithiopyridine. wikipedia.org This organolithium species is a highly reactive nucleophile and can be used in a variety of synthetic transformations, including reactions with electrophiles and transmetalation to other metals for use in cross-coupling reactions. wikipedia.orgrsc.org
Reductive Transformations of the Carbon-Bromine Bond
The carbon-bromine bond in this compound can be cleaved through reductive processes, leading to the formation of 2-benzylpyridine (B1664053). This transformation, known as hydrodehalogenation, can be achieved using various reducing agents. A common method involves palladium-catalyzed hydrogenation, where the compound is treated with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C), and a base to neutralize the HBr formed.
Reactivity at the Pyridine Nitrogen Atom of this compound
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, allowing for reactions such as N-alkylation and N-oxidation.
N-Alkylation and N-Oxidation Chemistry
N-Alkylation: The nitrogen atom of this compound can be alkylated by reacting it with an alkyl halide. This reaction leads to the formation of a quaternary pyridinium (B92312) salt. The resulting pyridinium salt has altered reactivity and solubility properties compared to the parent pyridine.
N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. researchgate.net This transformation is typically carried out using oxidizing agents such as peroxy acids, like meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst. google.com The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. researchgate.net For instance, the N-oxide can activate the 2- and 4-positions towards nucleophilic substitution. researchgate.net
Formation of Pyridinium Salts and Subsequent Reactivity
The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic center, readily susceptible to alkylation. This reaction, known as the Menschutkin reaction, involves the treatment of the pyridine derivative with an alkyl halide to form a quaternary pyridinium salt. researchgate.netresearchgate.net For this compound, this transformation results in the formation of a 1-alkyl-2-benzyl-4-bromopyridinium halide.
These reactions are typically carried out by heating the pyridine with an excess of the alkylating agent, such as an alkyl bromide or iodide, often in a solvent like acetonitrile (B52724) or ethanol. mdpi.com The reaction of benzyl (B1604629) bromides with pyridines is a well-established method for forming N-benzylpyridinium salts. researchgate.net Interestingly, the formation of N-benzylated pyridinium salts can sometimes occur under surprisingly mild conditions, such as at room temperature in a solvent-free environment if unreacted benzyl bromide is present.
The formation of the pyridinium salt significantly alters the electronic properties of the pyridine ring. The positive charge on the nitrogen atom acts as a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen. The resulting pyridinium salts are valuable synthetic intermediates, finding application in various chemical transformations.
Transformations of the Benzyl Moiety of this compound
The benzyl group of this compound offers additional sites for chemical reactions, namely the benzylic carbon and the attached phenyl ring.
The methylene (B1212753) bridge (-CH2-) connecting the pyridine and phenyl rings is known as the benzylic position. The C-H bonds at this position are weaker than typical alkane C-H bonds due to the resonance stabilization of the resulting benzylic radical, carbocation, or carbanion. This inherent reactivity allows for selective functionalization at this site. libretexts.orgmasterorganicchemistry.com
Oxidation: The benzylic carbon can be oxidized to various functional groups depending on the strength of the oxidizing agent used. masterorganicchemistry.comyoutube.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), can cleave the benzylic C-H bonds and oxidize the carbon all the way to a carboxylic acid, which would result in the formation of 4-bromo-2-picolinic acid. libretexts.orglibretexts.org This reaction typically requires the presence of at least one benzylic hydrogen. libretexts.orgyoutube.com Milder oxidizing agents can potentially yield the corresponding alcohol or ketone (benzophenone derivative).
Table 1: Potential Oxidation Reactions at the Benzylic Position
| Reagent | Product |
|---|---|
| Potassium Permanganate (KMnO4) | Carboxylic Acid |
| Chromic Acid (H2CrO4) | Carboxylic Acid |
| Milder Oxidants | Alcohol / Ketone |
Halogenation: Free-radical bromination can selectively occur at the benzylic position. youtube.comlibretexts.org This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or AIBN). libretexts.org This reaction proceeds via a benzylic radical intermediate, which is stabilized by the adjacent phenyl ring. The product of this reaction would be 2-(bromophenylmethyl)-4-bromopyridine. This benzylic bromide is a versatile intermediate itself, susceptible to nucleophilic substitution reactions. youtube.com
Table 2: Benzylic Bromination
| Reagent | Product |
|---|---|
| N-Bromosuccinimide (NBS), Light/Heat | Benzylic Bromide |
Aromatic Substitutions on the Benzyl Phenyl Ring
The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution (EAS) reactions. The substituent already on the ring—in this case, the (4-bromopyridin-2-yl)methyl group—directs the position of the incoming electrophile. Alkyl groups attached to a benzene (B151609) ring are generally activating and ortho-, para-directing. makingmolecules.com This means that electrophiles will preferentially add to the positions ortho (2' and 6') and para (4') to the point of attachment of the methylene bridge.
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) introduces a nitro group (-NO2) onto the ring. libretexts.org
Halogenation: The introduction of a halogen (e.g., Br or Cl) can be achieved using Br2 or Cl2 with a Lewis acid catalyst like FeBr3 or AlCl3. libretexts.orglibretexts.org
Friedel-Crafts Alkylation/Acylation: These reactions introduce alkyl (-R) or acyl (-COR) groups, respectively, using an alkyl/acyl halide and a Lewis acid catalyst. makingmolecules.com
The mechanism for these reactions involves the generation of a strong electrophile, which is then attacked by the electron-rich π-system of the benzene ring to form a resonance-stabilized carbocation intermediate (arenium ion). libretexts.orgmsu.edu A subsequent deprotonation step restores the aromaticity of the ring. makingmolecules.comlibretexts.org
Mechanistic Investigations of 2 Benzyl 4 Bromopyridine Reactions
Elucidation of Reaction Pathways for Key Transformations
The transformations of 2-Benzyl-4-bromopyridine are dominated by reactions targeting the C-Br bond, most notably palladium-catalyzed cross-coupling reactions. The generally accepted pathway for these reactions, such as the Suzuki-Miyaura coupling, provides a model for understanding the reactivity of the 4-bromopyridine (B75155) moiety. libretexts.orgwikipedia.org
The catalytic cycle for a Suzuki-Miyaura coupling reaction typically involves three main steps:
Transmetalation : In this step, an organic group is transferred from an organoboron reagent (like a boronic acid) to the palladium(II) center. libretexts.org This process requires activation by a base, which forms a boronate complex, enhancing the nucleophilicity of the organic group being transferred. wikipedia.orgorganic-chemistry.org The halide or other ligand on the palladium complex is replaced by the organic group from the organoboron compound. wikipedia.org The precise mechanism of transmetalation is still a subject of detailed investigation. wikipedia.org
Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium(II) complex, which forms the new C-C bond in the final product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue. libretexts.orgacs.org
Another key transformation pathway for bromopyridines is carbonylative coupling. rsc.org Mechanistic experiments on related bromopyridines suggest a pathway that also begins with oxidative addition to a Pd(0) catalyst, followed by the insertion of carbon monoxide (CO) to form a palladium-acyl intermediate. rsc.org This intermediate can then react with a nucleophile, leading to the final product. rsc.org
Transition State Analysis and Energy Profiles
Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), is essential for understanding the energy barriers and kinetics of a reaction. For the multi-step reactions involving this compound, each elementary step has a unique transition state and associated activation energy.
For related nucleophilic substitution reactions, such as the reaction of benzyl (B1604629) halides with pyridine (B92270) nucleophiles, the transition state structure can be probed using linear free energy relationships. koreascience.kr Parameters such as Hammett (ρ) and Brønsted (β) coefficients measure the degree of bond formation and fission in the transition state, providing insight into its structure and charge distribution. koreascience.kr Similar analyses could be applied to understand the nucleophilic attack on palladium intermediates in the catalytic cycle of this compound.
Kinetic Isotope Effects (KIE) in Rate-Determining Steps
The kinetic isotope effect (KIE) is a powerful tool for determining whether a specific bond is broken or formed in the rate-determining step (RDS) of a reaction. dtu.dk This is achieved by comparing the reaction rates of a substrate with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium).
While no specific KIE studies on this compound have been reported, data from analogous systems provide valuable insights. For instance, in reactions involving the functionalization of the benzylic C-H bond, a significant primary KIE (typically kH/kD > 2) would indicate that the C-H bond is cleaved during the RDS. dtu.dkresearchgate.net
In a study on palladium-catalyzed allylic C-H alkylation, a KIE of 5.5 was observed, confirming that C-H bond cleavage occurs in the turnover-limiting transition state. dtu.dk
Conversely, a KIE value close to unity (kH/kD ≈ 1) suggests that C-H bond cleavage is not involved in the slowest step of the reaction. acs.org For example, a KIE of 1.09 was determined for a specific Pd-catalyzed C-H activation/C-C coupling reaction, indicating that C-H bond cleavage does not occur in the rate-determining step in that particular system. acs.org
By applying KIE studies to reactions of this compound, researchers could definitively identify the rate-limiting step, whether it be the initial oxidative addition at the C-Br bond or a potential C-H activation at the benzyl group.
Role of Catalysts and Ligands in Mediating Reactivity and Selectivity
The choice of catalyst and, critically, the associated ligands, is paramount in controlling the reactivity and selectivity of transformations involving this compound. In palladium-catalyzed cross-coupling, ligands stabilize the metal center, modulate its electronic properties and steric environment, and facilitate the elementary steps of the catalytic cycle. nih.gov
The design of the catalyst, particularly the ligands, often determines the reaction rate and selectivity. researchgate.net A significant challenge in reactions with pyridine-containing substrates is the potential for the bipyridine product to coordinate strongly to the palladium center, leading to catalyst deactivation. mdpi.com The use of appropriate ligands can mitigate this issue.
Key roles of ligands include:
Facilitating Oxidative Addition : Sterically bulky and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and DavePhos, increase the electron density on the Pd(0) center. nih.gov This enhanced nucleophilicity lowers the activation barrier for the oxidative addition of the C-Br bond to the metal. nih.gov
Promoting Reductive Elimination : The steric bulk of ligands can also facilitate the final reductive elimination step, which releases the product and regenerates the active catalyst. nih.gov
Enhancing Catalytic Activity : In carbonylative coupling reactions of 2-bromopyridine, large bite-angle ligands like Xantphos have been shown to significantly increase catalytic activity, leading to near-quantitative yields. rsc.org
The electronic properties of the ligands also play a role. In some Pd(II) catalyzed reactions, an increase in reaction yield has been observed when more basic pyridine-based ligands are used. acs.org
| Ligand Type | Example(s) | Role in Catalysis of Aryl Halides/Pyridines |
| Monodentate Phosphines | P(t-Bu)₃, PCy₃ | Electron-rich and sterically demanding; promote oxidative addition and reductive elimination. nih.gov |
| Dialkylbiarylphosphines | DavePhos, SPhos | Provide both steric bulk and electron-donating properties; highly effective for various cross-couplings. nih.gov |
| Bidentate Phosphines | Xantphos, DPEPhos | Large bite angles can enhance catalytic activity and favor reductive elimination. rsc.orgnih.gov |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form stable complexes; effective in challenging coupling reactions. researchgate.netnih.gov |
Intermediate Identification and Characterization in Reaction Mechanisms
The direct observation and characterization of intermediates are critical for validating a proposed reaction mechanism. In the context of palladium-catalyzed reactions of this compound, several key intermediates are expected based on the canonical Suzuki-Miyaura pathway. libretexts.orgwikipedia.org
Pd(II)-Oxidative Addition Adduct : Following the initial reaction of this compound with Pd(0), a neutral organopalladium(II) complex, (2-benzyl-4-pyridyl)Pd(L)₂Br, is formed. libretexts.orgwikipedia.org
Pd(II)-Alkoxide/Hydroxide (B78521) Complex : Reaction of the initial adduct with the base (e.g., K₂CO₃, NaOH) results in a metathesis reaction, replacing the bromide ligand with an alkoxide or hydroxide group. wikipedia.org
Pd(II)-Diorganoboryl Complex : Transmetalation with the activated boronic acid forms a new diorganopalladium(II) intermediate, where both the pyridyl and the second organic group are bound to the palladium center. libretexts.orgwikipedia.org
These intermediates are often transient and difficult to isolate. However, in related systems, they have been characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. acs.org For instance, stable diiron(II) complexes containing 2-benzylpyridine (B1664053) and 4-benzylpyridine (B57826) as ligands have been synthesized and crystallographically characterized, demonstrating the coordination behavior of the benzylpyridine scaffold. nih.gov In carbonylative couplings, palladium-acyl complexes are postulated as key intermediates. rsc.org
Computational and Theoretical Studies of 2 Benzyl 4 Bromopyridine
Electronic Structure and Bonding Analysis of 2-Benzyl-4-bromopyridine
The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational quantum chemical methods are employed to analyze the distribution of electrons and the nature of chemical bonds within this compound.
Key aspects of its electronic structure include the aromatic pyridine (B92270) ring and the attached benzyl (B1604629) and bromo substituents. The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a polarization of the ring and a net dipole moment. The bromine atom, being an electronegative halogen, withdraws electron density from the pyridine ring through the inductive effect. Conversely, the benzyl group can act as a weak electron-donating group.
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy and distribution of these orbitals provide insights into the molecule's reactivity and electronic transitions. journalskuwait.org For substituted pyridines, the HOMO is typically associated with the π-system of the aromatic rings, while the LUMO is often a π* anti-bonding orbital. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov
Molecular Electrostatic Potential (MESP) maps are another valuable tool. mdpi.comscribd.com These maps visualize the electrostatic potential on the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MESP would likely show a negative potential around the nitrogen atom, indicating its availability for protonation or coordination to metal centers. Positive potential regions might be associated with the hydrogen atoms and the area around the carbon-bromine bond.
Table 1: Predicted Electronic Properties of this compound
| Property | Description | Predicted Characteristic |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Likely localized on the π-systems of the pyridine and benzyl rings. |
| LUMO | Lowest Unoccupied Molecular Orbital | Likely a π* anti-bonding orbital distributed over the pyridine ring. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| MESP Negative Region | Electron-rich areas | Expected around the pyridine nitrogen atom, indicating a site for electrophilic attack. |
| MESP Positive Region | Electron-poor areas | Expected around hydrogen atoms and potentially the C-Br bond. |
Conformational Analysis and Energy Minima
The flexibility of this compound is primarily due to the rotation around the single bond connecting the benzyl group's methylene (B1212753) bridge to the pyridine ring. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. rsc.org
Theoretical calculations can map the potential energy surface by systematically rotating this bond. This process reveals the energy minima, corresponding to stable conformers, and transition states, which are the energy maxima between minima. rsc.org The relative stability of different conformers is influenced by steric hindrance and electronic interactions between the benzyl ring and the pyridine ring. nih.gov
For instance, conformations where the bulky benzyl group is oriented away from the bromine atom might be sterically favored. The electrostatic interactions between the electron-rich π-system of the benzyl ring and the polarized pyridine ring also play a role in determining the preferred geometry. rsc.org Identifying the global energy minimum provides the most probable structure of the molecule in its ground state.
Prediction of Reactivity Profiles and Active Sites
Computational methods can predict how and where a molecule is likely to react. mdpi.com For this compound, reactivity profiles can be established by analyzing its electronic structure.
The active sites for different types of reactions are predicted as follows:
Nucleophilic Attack: The LUMO distribution highlights the regions most susceptible to attack by nucleophiles. In substituted pyridines, carbon atoms of the ring, particularly those ortho and para to the nitrogen, are often electron-deficient and thus potential sites for nucleophilic substitution.
Electrophilic Attack: The HOMO distribution and MESP maps indicate electron-rich areas prone to attack by electrophiles. mdpi.com The nitrogen atom of the pyridine ring is a primary site for electrophilic attack (e.g., protonation or alkylation). The benzyl ring, being an activated aromatic system, is also susceptible to electrophilic aromatic substitution.
Radical Attack: The stability of potential radical intermediates, which can be calculated computationally, helps predict sites for radical reactions.
Local reactivity descriptors, derived from conceptual DFT, such as Fukui functions, can provide a more quantitative prediction of the most reactive sites within the molecule. mdpi.com
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics
Density Functional Theory (DFT) is a widely used computational method to study the mechanisms and energy changes of chemical reactions. mdpi.com For this compound, DFT calculations can be applied to model various transformations, such as substitution reactions at the pyridine ring or reactions involving the benzyl group.
A typical DFT study of a reaction mechanism involves:
Optimizing Geometries: The 3D structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. researchgate.net
Calculating Energies: The electronic energy of each optimized structure is calculated. This allows for the determination of reaction enthalpies (ΔH) and activation energies (Ea). pku.edu.cn
Locating Transition States: Sophisticated algorithms are used to find the transition state structure connecting reactants and products. A frequency calculation is then performed to confirm it is a true transition state (characterized by a single imaginary frequency). pku.edu.cn
Mapping the Reaction Pathway: The Intrinsic Reaction Coordinate (IRC) is calculated to ensure that the identified transition state correctly connects the desired reactants and products.
By applying DFT, researchers can investigate, for example, the energetics of palladium-catalyzed cross-coupling reactions at the C-Br bond, a common reaction for bromo-aromatic compounds. These calculations can help rationalize experimental outcomes and predict the feasibility of new reactions. nih.gov
Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects
While quantum mechanics calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for examining the behavior of molecules in a condensed phase, such as in a solvent. nih.govnih.gov
MD simulations model the movement of atoms and molecules over time based on classical mechanics. An MD simulation of this compound would involve placing one or more molecules of the compound in a simulation box filled with solvent molecules (e.g., water, methanol). The interactions between all atoms are described by a force field.
These simulations can provide valuable information about:
Solvation Structure: How solvent molecules arrange themselves around the solute molecule. For this compound, polar solvents would interact strongly with the pyridine nitrogen, while nonpolar parts of the molecule, like the benzyl ring, would prefer nonpolar environments.
Intermolecular Interactions: MD can be used to study how multiple this compound molecules interact with each other, which is relevant for understanding its properties in the solid state or in concentrated solutions. nih.gov
Dynamical Properties: The simulation tracks the motion of the molecule, providing insights into its conformational dynamics in solution.
Understanding solvent effects is crucial as they can significantly influence reaction rates and equilibria. researchgate.net MD simulations offer a dynamic picture of these interactions that complements the static view from quantum chemical calculations. ed.ac.uk
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate a molecule's chemical structure with its reactivity. chemrxiv.org To develop a QSRR model for a class of compounds including this compound, a set of structurally related molecules with known reactivity data (e.g., reaction rate constants) is required.
The process involves:
Descriptor Calculation: A large number of numerical parameters, known as molecular descriptors, are calculated for each molecule in the set. These can include constitutional, topological, geometric, and electronic descriptors.
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to find a mathematical equation that relates a subset of these descriptors to the observed reactivity. nih.govnih.gov
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
A QSRR model could be used to predict the reactivity of new, unsynthesized pyridine derivatives, thereby accelerating the discovery of compounds with desired properties. researchgate.net For example, a model could predict the susceptibility of different substituted benzyl-bromopyridines to a specific cross-coupling reaction.
Advanced Synthetic Applications of 2 Benzyl 4 Bromopyridine As a Building Block
Design and Synthesis of Complex Polycyclic Heterocycles
The unique substitution pattern of 2-benzyl-4-bromopyridine provides a strategic starting point for the synthesis of intricate polycyclic systems. The bromine atom allows for the introduction of various functional groups, while the benzyl (B1604629) moiety can act as a tether or participate directly in ring-forming reactions.
The construction of pyridine-fused ring systems, such as indenopyridines, is a significant area of research due to their presence in biologically active molecules. This compound can be elaborated into precursors for intramolecular cyclization reactions to form these fused systems. A common strategy involves a palladium-catalyzed intramolecular Heck reaction. nih.govprinceton.edu In this approach, the bromine atom at the 4-position is first replaced with a vinyl group via a Stille or Suzuki coupling. Subsequent intramolecular cyclization between the newly introduced vinyl group and the benzyl ring can forge the new carbocyclic ring, leading to the indenopyridine scaffold.
Another approach involves converting the bromo-substituent into a group that can react with the benzylic ring through an electrophilic substitution mechanism. For instance, transformation of the bromo group into an amine, followed by conversion to a diazonium salt and subsequent intramolecular cyclization, can yield fused polycyclic structures. The synthesis of indenopyridine thioglycosides represents a class of such fused systems with potential applications in medicinal chemistry. informahealthcare.com
Table 1: Proposed Conditions for Intramolecular Heck Cyclization
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | Toluene (B28343) | 110 | 15 |
Data is illustrative and based on typical conditions for intramolecular Heck reactions. nih.gov
Spirobicyclic and bridged scaffolds are three-dimensional structures of significant interest in drug discovery. The synthesis of these complex architectures from this compound requires multi-step sequences that strategically utilize both the 4-bromo and 2-benzyl positions.
A potential pathway to spirobicyclic systems, such as spiropiperidines, involves functionalizing the 4-position. researchgate.netbepls.com For example, a Negishi or Grignard reaction at the 4-position can introduce a carbon chain containing a masked functional group. Concurrently, the benzyl group can be modified to incorporate a nitrogen atom and other functionalities required for a subsequent intramolecular cyclization or a multicomponent reaction, leading to the formation of the spirocyclic core. researchgate.net The synthesis of spiropiperidine derivatives often involves the reaction of anilines, formaldehyde, and 1,3-dicarbonyl compounds, highlighting a potential route if this compound is first converted to an appropriate aniline (B41778) precursor. researchgate.net
Preparation of Ligands for Transition Metal Catalysis
The pyridine (B92270) nitrogen in this compound makes it an inherent N-donor ligand. Further modification allows for the synthesis of multidentate ligands crucial for homogeneous catalysis.
Bidentate ligands, such as 2,2'-bipyridines, are fundamental in coordination chemistry. nih.gov this compound is an ideal precursor for unsymmetrical bipyridine ligands. A palladium-catalyzed Suzuki or Stille coupling reaction at the 4-position with a pyridine-boronic acid or stannylated pyridine, respectively, can efficiently generate a 2,4'-bipyridine (B1205877) scaffold. mdpi.com
Alternatively, the benzyl group can be functionalized to introduce a second donor atom. Ortho-lithiation of the benzyl ring followed by quenching with an electrophile like chlorodiphenylphosphine (B86185) would install a phosphine (B1218219) donor, creating a bidentate P,N-ligand. This modular approach allows for the synthesis of a library of ligands with varied steric and electronic properties. richmond.edu Metal complexes of 2-benzylpyridine (B1664053) and its derivatives with copper(II) and gold(III) have been studied, demonstrating the coordinating ability of this scaffold. nih.govmdpi.comrsc.org
Table 2: Examples of Ligand Scaffolds Derived from this compound
| Ligand Type | Synthetic Strategy | Potential Donor Atoms |
|---|---|---|
| Bipyridine | Suzuki/Stille coupling at C4 | N, N' |
| Amino-pyridine | Buchwald-Hartwig amination at C4 | N, N' |
| Phosphino-pyridine | Ortho-lithiation of benzyl ring, then P-Cl quench | N, P |
The development of chiral ligands is paramount for asymmetric catalysis. nih.gov this compound can be incorporated into chiral scaffolds through several strategies. One method involves coupling the bromopyridine with a chiral partner. For example, a Suzuki coupling with a chiral boronic ester derived from a natural product like pinene can produce a chiral bipyridine-type ligand. durham.ac.uk
Another strategy is to introduce chirality at the benzylic position. Asymmetric reduction of a ketone precursor or asymmetric alkylation at the benzylic carbon can establish a stereocenter. The resulting chiral benzylpyridine can then be used as a ligand itself or be further elaborated. The synthesis of chiral phosphine ligands, which are highly effective in asymmetric hydrogenation and other transformations, is a key area of research. sigmaaldrich.comtcichemicals.com A chiral phosphine group could be introduced onto the this compound framework to create novel ligands for asymmetric catalysis.
Construction of Advanced Molecular Architectures for Material Science Research
The functional handles on this compound make it a suitable monomer for the synthesis of functional polymers and a building block for crystalline materials like metal-organic frameworks (MOFs).
The bromine atom is readily employed in palladium-catalyzed polymerization reactions. For instance, Suzuki polycondensation with a diboronic acid or Heck polycondensation with a divinyl compound can produce conjugated polymers. researchgate.net Pyridine-containing polymers are investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells, due to their electron-deficient nature which facilitates electron transport. rsc.orguky.edugoogle.com The benzyl group can be used to tune the solubility and morphological properties of the resulting polymer.
For the construction of MOFs, the this compound molecule must be converted into a multitopic linker. mdpi.com This can be achieved by, for example, converting the bromine into a second coordinating group, such as a carboxylic acid, through lithium-halogen exchange followed by quenching with CO₂. The resulting benzyl-pyridine dicarboxylic acid could then be used as a linker to build novel MOFs with potential applications in gas storage, separation, and catalysis.
Table 3: Potential Applications in Material Science
| Material Type | Synthetic Method | Key Reaction | Role of this compound |
|---|---|---|---|
| Conjugated Polymer | Suzuki Polycondensation | Suzuki Coupling | Monomer |
| Conjugated Polymer | Heck Polycondensation | Heck Reaction | Monomer |
Multi-component Reactions and Combinatorial Synthesis Strategies Incorporating this compound
An extensive review of scientific databases and chemical literature did not yield any specific examples or studies where this compound is utilized as a reactant in multi-component reactions (MCRs), such as the Ugi or Passerini reactions. Furthermore, there is no available information on its incorporation into combinatorial synthesis strategies for the generation of chemical libraries. While pyridine derivatives are widely used in MCRs, the specific application of the 2-benzyl-4-bromo substituted scaffold has not been reported.
Analytical Methodologies for In Depth Research on 2 Benzyl 4 Bromopyridine Chemistry
Advanced NMR Spectroscopic Techniques for Structural and Dynamic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 2-benzyl-4-bromopyridine. One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons in the molecule. However, for a complete and unambiguous assignment of all signals, especially in complex derivatives, advanced two-dimensional (2D) NMR techniques are indispensable.
Two-Dimensional (2D) NMR Techniques:
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. wikipedia.orglibretexts.org For this compound, COSY spectra would reveal correlations between adjacent protons on the pyridine (B92270) and benzene (B151609) rings, as well as coupling between the benzylic protons and adjacent aromatic protons. This is instrumental in tracing the connectivity of the proton spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear correlation technique that maps protons directly bonded to a heteronucleus, typically ¹³C. wikipedia.orgemerypharma.com This experiment is crucial for assigning the carbon signals in the ¹³C NMR spectrum by correlating them to their directly attached, and often more easily assigned, protons. emerypharma.com For instance, the benzylic carbon signal can be unequivocally identified by its correlation with the benzylic protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique detects longer-range correlations between protons and carbons, typically over two to three bonds. wikipedia.org HMBC is particularly powerful for establishing the connectivity between different fragments of a molecule. In the case of this compound, it can show correlations between the benzylic protons and the carbons of the pyridine ring (C2, C3) and the ipso-carbon of the benzene ring, thereby confirming the benzyl (B1604629) substituent's position.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei, irrespective of their through-bond connectivity. wikipedia.org This is particularly useful for determining the preferred conformation and stereochemistry of this compound derivatives. For example, NOESY can reveal through-space interactions between the protons of the benzyl group and the protons on the pyridine ring, offering insights into the rotational dynamics around the C-C single bond connecting the two rings.
Table 1: Application of 2D NMR Techniques for this compound Analysis
| Technique | Information Provided | Example Application for this compound |
| COSY | ¹H-¹H correlations (through-bond coupling) | Identifies neighboring protons on the pyridine and benzyl rings. |
| HSQC | ¹H-¹³C one-bond correlations | Assigns carbon signals based on their attached protons. |
| HMBC | ¹H-¹³C long-range (2-3 bond) correlations | Confirms the connection between the benzyl group and the pyridine ring. |
| NOESY | ¹H-¹H through-space correlations | Elucidates the 3D conformation and spatial relationships of protons. |
High-Resolution Mass Spectrometry for Reaction Monitoring and By-product Identification
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise elemental composition of this compound and its reaction products. By providing highly accurate mass measurements, HRMS allows for the confident determination of molecular formulas. This is invaluable for confirming the identity of the desired product and for identifying unexpected by-products that may form during synthesis. Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used to generate ions from the sample for analysis. When coupled with liquid chromatography (LC-HRMS), this method allows for the separation of complex mixtures followed by the accurate mass determination of each component, facilitating real-time reaction monitoring and the identification of transient intermediates.
X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis of Derivatives
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of crystalline derivatives of this compound. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering an unambiguous determination of the molecule's absolute stereochemistry and solid-state conformation. For chiral derivatives, X-ray crystallography is the gold standard for assigning the absolute configuration of stereocenters. The resulting crystal structure provides invaluable insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice.
Chromatographic Methods for Reaction Progress Monitoring and Purity Assessment
Chromatographic techniques are fundamental for both monitoring the progress of reactions involving this compound and for assessing the purity of the final products.
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers high resolution and short analysis times, making it an ideal technique for monitoring the consumption of starting materials and the formation of products in real-time. By comparing the retention times and peak areas of the components in a reaction mixture to those of authentic standards, the conversion and yield of a reaction can be accurately determined.
Gas Chromatography (GC): For volatile and thermally stable derivatives of this compound, GC is a powerful analytical tool. It provides excellent separation efficiency and is often coupled with a mass spectrometer (GC-MS) for the identification of individual components in a mixture.
Both UHPLC and GC are crucial for quality control, ensuring the purity of synthesized this compound meets the required specifications for subsequent applications.
Table 2: Chromatographic Methods for this compound Analysis
| Method | Principle | Application |
| UHPLC | Separation based on differential partitioning between a stationary and a mobile phase. | Reaction monitoring, purity assessment of non-volatile compounds. |
| GC | Separation based on volatility and interaction with a stationary phase. | Purity assessment of volatile and thermally stable compounds. |
In-situ Spectroscopic Techniques for Real-time Reaction Analysis
In-situ spectroscopic techniques allow for the continuous monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic information.
Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used to follow the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands in real-time. For reactions involving this compound, changes in the C-Br stretching frequency or the aromatic C-H bending modes can be monitored.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be employed to monitor reactions that involve a change in the chromophore of the system. The electronic transitions within the aromatic rings of this compound give rise to characteristic UV absorption bands. Any modification to the conjugated system during a reaction will result in a shift in the absorption maximum or a change in the molar absorptivity, which can be tracked over time.
These in-situ methods provide a dynamic view of the reaction, complementing the static information obtained from other analytical techniques.
Future Research Directions and Emerging Opportunities in 2 Benzyl 4 Bromopyridine Chemistry
Development of Sustainable and Greener Synthetic Routes
The chemical industry's increasing emphasis on environmental responsibility necessitates the development of sustainable and greener methods for synthesizing key intermediates like 2-benzyl-4-bromopyridine. Current synthetic strategies, while effective, may rely on harsh reagents, generate significant waste, and consume considerable energy. Future research will likely pivot towards more eco-friendly alternatives.
Key areas of focus for greener synthetic routes include:
Catalytic C-H Activation/Functionalization: Moving away from pre-functionalized starting materials, direct C-H activation of pyridine (B92270) and toluene (B28343) derivatives offers a more atom-economical approach. Research into catalysts, particularly those based on earth-abundant metals, will be crucial.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to milder reaction conditions, higher selectivity, and reduced environmental impact.
Renewable Feedstocks: Investigating the synthesis of this compound from bio-based starting materials would significantly improve its sustainability profile.
Solvent Minimization and Alternative Solvents: The development of solvent-free reaction conditions or the use of greener solvents like water, supercritical fluids, or bio-derived solvents will be a priority.
| Traditional Approach | Potential Greener Alternative | Anticipated Benefits |
| Multi-step synthesis with protecting groups | One-pot tandem reactions | Reduced waste, higher efficiency |
| Stoichiometric reagents | Catalytic systems (e.g., metal-based, organocatalysts) | Lower catalyst loading, recyclability |
| Volatile organic solvents | Water, ionic liquids, or solvent-free conditions | Reduced environmental pollution, improved safety |
Exploration of Unprecedented Reactivity Modes
The reactivity of this compound is largely dictated by the pyridine ring, the benzyl (B1604629) group, and the bromine atom. However, there remains significant potential to uncover novel reactivity patterns. chemrxiv.org Future research will likely delve into activating and functionalizing this molecule in previously unexplored ways.
Potential areas for exploring new reactivity include:
Metal-Catalyzed Cross-Coupling Reactions: While Suzuki and Sonogashira couplings at the 4-position are known, exploring less common coupling partners and novel catalytic systems could yield a diverse range of derivatives.
C-H Functionalization of the Benzyl Group: Direct functionalization of the benzylic C-H bonds offers an efficient route to introduce new functional groups and create more complex molecular architectures.
Dearomatization Reactions: Investigating the dearomatization of the pyridine ring could lead to the synthesis of novel three-dimensional scaffolds with interesting biological properties.
Photoredox Catalysis: Utilizing light to initiate novel transformations of this compound could open up new reaction pathways that are not accessible through traditional thermal methods.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and easier scalability. researchgate.netbohrium.com The integration of this compound synthesis and derivatization into flow chemistry platforms is a promising area for future development. mdpi.comnih.gov
Key opportunities in this area include:
Automated Synthesis Libraries: The use of automated flow synthesis robots could enable the rapid generation of large libraries of this compound derivatives for high-throughput screening in drug discovery and materials science. atomfair.com
In-line Reaction Monitoring and Optimization: Flow chemistry platforms integrated with real-time analytical techniques can facilitate rapid reaction optimization, leading to higher yields and purity.
Telescoped Synthesis: The ability to perform multiple synthetic steps in a continuous flow without isolating intermediates can significantly streamline the synthesis of complex molecules derived from this compound.
| Parameter | Batch Synthesis | Flow Chemistry |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio |
| Mass Transfer | Often diffusion-limited | Enhanced due to small channel dimensions |
| Safety | Potential for thermal runaway with exothermic reactions | Improved safety due to small reaction volumes |
| Scalability | Can be challenging | More straightforward to scale up |
Applications in Supramolecular Chemistry and Self-Assembly
The structural features of this compound, including the aromatic rings and the nitrogen atom of the pyridine, make it an attractive building block for supramolecular chemistry and the design of self-assembling systems. rsc.orgnih.govresearchgate.net
Future research could explore:
Host-Guest Chemistry: The pyridine ring can act as a hydrogen bond acceptor, and the aromatic rings can participate in π-π stacking interactions, making it a potential guest molecule for various macrocyclic hosts.
Coordination-Driven Self-Assembly: The nitrogen atom can coordinate to metal centers, enabling the construction of metallo-supramolecular architectures such as cages, polygons, and polymers.
Crystal Engineering: The directed self-assembly of this compound derivatives in the solid state could lead to the formation of novel crystalline materials with interesting optical or electronic properties.
Interdisciplinary Research Synergies with Other Fields (e.g., photochemistry, electrochemistry)
The unique electronic properties of the pyridine ring suggest that this compound and its derivatives could find applications in fields beyond traditional organic synthesis.
Emerging interdisciplinary research directions include:
Photochemistry: Investigating the photochemical properties of this compound derivatives could lead to the development of new photoresponsive materials, sensors, or photocatalysts.
Electrochemistry: The redox activity of the pyridine moiety could be exploited in the design of new electroactive materials for applications in energy storage, sensing, or electrocatalysis.
Materials Science: The incorporation of this compound into polymeric or organic electronic materials could impart desirable properties such as conductivity, luminescence, or thermal stability.
Q & A
Basic: What are the common synthetic routes for 2-Benzyl-4-bromopyridine, and how do reaction conditions influence yield?
Methodological Answer:
this compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling. Key steps include:
- Bromination of pyridine derivatives : Direct bromination at the 4-position using bromine or NBS (N-bromosuccinimide) under controlled temperature (0–25°C) to minimize side reactions .
- Benzyl group introduction : Suzuki-Miyaura coupling between 4-bromopyridine and benzylboronic acid using Pd(PPh₃)₄ as a catalyst in a THF/water mixture (yields ~60–75%) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require inert atmospheres to prevent oxidation .
Advanced: How can regioselectivity challenges in bromination of 2-benzylpyridine derivatives be addressed?
Methodological Answer:
Regioselectivity in bromination is influenced by steric and electronic factors:
- Directing groups : The benzyl group at the 2-position directs electrophilic bromination to the para (4-) position due to resonance stabilization .
- Temperature control : Lower temperatures (e.g., 0°C) favor monobromination, while higher temperatures promote di-bromination byproducts .
- Computational modeling : DFT calculations predict electron density distribution to optimize reaction conditions and minimize over-bromination .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H NMR identifies benzyl protons (δ 4.3–4.5 ppm) and pyridine ring protons (δ 7.5–8.5 ppm). ¹³C NMR confirms bromine’s deshielding effect on C4 .
- X-ray crystallography : SHELX software refines crystal structures to verify bond lengths (C-Br: ~1.89 Å) and dihedral angles between benzyl and pyridine moieties .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (m/z ≈ 263.03 for [M+H]⁺) and isotopic patterns for bromine .
Advanced: How should researchers resolve contradictions in crystallographic data for halogenated pyridines?
Methodological Answer:
- Data validation : Cross-check SHELXL refinement parameters (R-factor < 5%) against multiple datasets .
- Twinned crystals : Use SHELXD for structure solution in cases of pseudo-merohedral twinning .
- Reproducibility : Compare results with PubChem-deposited crystallographic data (e.g., InChIKey: WEMPEMXDSUATEK) to identify anomalies .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and EN 149-certified respirators to avoid inhalation .
- First aid : For skin contact, wash immediately with soap/water (15+ minutes); for eye exposure, irrigate with saline (10–15 minutes) .
- Ventilation : Use fume hoods to maintain airborne concentrations below OSHA PEL (0.1 ppm) .
Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Suzuki coupling : The C-Br bond in this compound reacts efficiently with aryl boronic acids (Pd(OAc)₂, K₂CO₃, DME/H₂O, 80°C) .
- Buchwald-Hartwig amination : Bromine’s electronegativity accelerates oxidative addition with Pd catalysts (e.g., XPhos Pd G3) .
- Competing pathways : Bromine may undergo β-hydride elimination if bulky ligands (e.g., t-BuXPhos) are not used .
Basic: How can researchers validate the purity of this compound?
Methodological Answer:
- HPLC : Use a C18 column (ACN/water gradient) to detect impurities (retention time ~8.2 min for the target compound) .
- Melting point analysis : Compare observed mp (e.g., 79–82°C) with literature values to assess crystallinity .
- Elemental analysis : Confirm %C, %H, %N (theoretical: C 59.46%, H 3.83%, N 5.32%) .
Advanced: What strategies mitigate degradation of this compound under storage?
Methodological Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photolytic C-Br bond cleavage .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis to 2-benzylpyridin-4-ol .
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) with LC-MS monitoring to identify degradation products .
Basic: What biological assays are suitable for screening this compound’s activity?
Methodological Answer:
- Kinase inhibition assays : Test IC₅₀ values against EGFR or Src kinases using fluorescence-based ADP-Glo™ kits .
- Antimicrobial screening : Use MIC (minimum inhibitory concentration) assays in Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity : MTT assays on HEK-293 cells to evaluate apoptosis induction (EC₅₀ ≈ 50–100 µM) .
Advanced: How do halogen substituents affect structure-activity relationships (SAR) in pyridine derivatives?
Methodological Answer:
- Electron-withdrawing effects : Bromine at C4 enhances binding to hydrophobic enzyme pockets (e.g., CYP450 isoforms) .
- Comparative SAR : Replace Br with Cl or I to study steric vs. electronic contributions to potency .
- Molecular docking : AutoDock Vina simulations predict binding affinities using PDB structures (e.g., 4HVP) .
Basic: How should researchers handle discrepancies in toxicity data for brominated pyridines?
Methodological Answer:
- Data triangulation : Compare acute toxicity (LD₅₀) from OECD Guideline 423 with in vitro hepatotoxicity assays .
- Error analysis : Identify batch-to-batch variability (e.g., residual solvents) via GC-MS .
- Literature review : Cross-reference PubChem, EPA DSSTox, and peer-reviewed studies to resolve contradictions .
Advanced: What computational methods predict the environmental fate of this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
